Cas no 2680694-22-6 (2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid)

2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2680694-22-6
- EN300-28287115
- 2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
- 2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
-
- インチ: 1S/C9H4ClF4NO3/c10-4-1-3(15-8(18)9(12,13)14)2-5(11)6(4)7(16)17/h1-2H,(H,15,18)(H,16,17)
- InChIKey: YCJJEDBMEUZXAY-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)O)C(=CC(=C1)NC(C(F)(F)F)=O)F
計算された属性
- せいみつぶんしりょう: 284.9815833g/mol
- どういたいしつりょう: 284.9815833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 66.4Ų
2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28287115-1.0g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 1g |
$1229.0 | 2023-05-25 | ||
Enamine | EN300-28287115-2.5g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 2.5g |
$2268.0 | 2023-09-08 | ||
Enamine | EN300-28287115-0.25g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 0.25g |
$1065.0 | 2023-09-08 | ||
Enamine | EN300-28287115-10.0g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 10g |
$5283.0 | 2023-05-25 | ||
Enamine | EN300-28287115-10g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 10g |
$4974.0 | 2023-09-08 | ||
Enamine | EN300-28287115-0.5g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 0.5g |
$1111.0 | 2023-09-08 | ||
Enamine | EN300-28287115-5.0g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 5g |
$3562.0 | 2023-05-25 | ||
Enamine | EN300-28287115-5g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 5g |
$3355.0 | 2023-09-08 | ||
Enamine | EN300-28287115-1g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 1g |
$1157.0 | 2023-09-08 | ||
Enamine | EN300-28287115-0.1g |
2-chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680694-22-6 | 0.1g |
$1019.0 | 2023-09-08 |
2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acidに関する追加情報
2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid
The compound 2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680694-22-6) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structural features, which include a benzoic acid backbone substituted with chlorine and fluorine atoms at specific positions, as well as a trifluoroacetamido group. These substituents not only enhance the compound's stability but also contribute to its potential for use in advanced chemical systems.
Recent studies have highlighted the importance of halogenated benzoic acids in drug discovery and development. The presence of chlorine and fluorine atoms in the molecule introduces electronic effects that can modulate the compound's reactivity and bioavailability. For instance, fluorine substitution is known to improve lipophilicity and metabolic stability, making it a valuable feature in medicinal chemistry. The trifluoroacetamido group, on the other hand, adds a layer of functionality by providing a versatile site for further chemical modifications or interactions.
The synthesis of 2-Chloro-6-fluoro-4-(2,2,2-trifluoroacetamido)benzoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various pathways to optimize the yield and purity of this compound. For example, the use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining high product quality. Additionally, the application of green chemistry principles has led to the development of more environmentally friendly synthesis routes.
In terms of applications, this compound has demonstrated potential in several areas. In pharmaceuticals, it serves as a valuable intermediate in the synthesis of bioactive molecules targeting various therapeutic areas such as oncology and infectious diseases. Its ability to act as a building block for more complex structures makes it an essential component in drug design pipelines. Furthermore, its unique electronic properties make it a candidate for use in advanced materials such as semiconductors and optoelectronic devices.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of CAS No. 2680694-22-6. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic transitions, which could be exploited in photovoltaic applications. Moreover, molecular dynamics simulations have shed light on its stability under different environmental conditions, which is crucial for its practical applications.
The integration of experimental and computational approaches has further enhanced our understanding of this compound's behavior in various chemical systems. For instance, researchers have investigated its reactivity under different pH conditions and temperatures, uncovering its potential for use in catalytic processes or as a stabilizing agent in complex chemical mixtures.
In conclusion, CAS No. 2680694-22-6, or 2-Chloro-6-fluoro-4-(trifluoroacetamido)benzoic acid, represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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